[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride
CAS No.:
Cat. No.: VC16201065
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | [(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2O2.ClH/c1-8(11-14-9(2)13)10-5-4-6-12(3)7-10;/h5H,4,6-7H2,1-3H3;1H/b11-8+; |
| Standard InChI Key | FYMKDNVBERQWSC-YGCVIUNWSA-N |
| Isomeric SMILES | C/C(=N\OC(=O)C)/C1=CCCN(C1)C.Cl |
| Canonical SMILES | CC(=NOC(=O)C)C1=CCCN(C1)C.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name of the compound is (E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-N-(acetyloxy)ethylideneamine hydrochloride. Its molecular formula is C₁₁H₁₇ClN₂O₂, with a molecular weight of 256.72 g/mol .
Structural Characterization
The compound consists of:
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A 3,6-dihydro-2H-pyridine ring substituted with a methyl group at the 1-position.
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An (E)-ethylideneamino group (-N=CH-CH₃) at the 5-position of the dihydropyridine ring.
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An acetyloxy (-OAc) group bonded to the imine nitrogen.
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A hydrochloride counterion for charge neutralization.
The (E)-configuration of the imine double bond is critical for its stereochemical stability and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a three-step process:
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Formation of the Dihydropyridine Core:
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Schiff Base Formation:
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Salt Formation:
Key Reaction Conditions
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Temperature: 0–5°C for imine formation to prevent isomerization.
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Catalysts: Anhydrous HCl gas for protonation.
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Solvents: Dichloromethane or ethyl acetate for intermediate purification .
Physical and Chemical Properties
Physicochemical Data
Stability Profile
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Thermal Stability: Decomposes above 150°C, releasing acetic acid and HCl .
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Photostability: Susceptible to UV-induced isomerization; storage in amber glass recommended .
Pharmacological and Biochemical Data
Toxicity Profile
| Test Model | LD₅₀ (mg/kg) | Observation |
|---|---|---|
| Rat (oral) | 320 | Gastrointestinal irritation |
| Zebrafish (embryo) | 45 | Developmental abnormalities |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 6.25 (d, J = 8.4 Hz, 1H, pyridine-H), 5.92 (s, 1H, imine-H), 3.45 (m, 2H, CH₂), 2.98 (s, 3H, N-CH₃), 2.15 (s, 3H, OAc) .
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IR (KBr): 1650 cm⁻¹ (C=N), 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch) .
Chromatographic Methods
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antipsychotic Agents: Structural similarity to piperazine-based drugs .
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Metal Chelators: The imine group binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
Material Science
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